molecular formula C30H31N3O7 B3005094 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1223825-66-8

4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No.: B3005094
CAS No.: 1223825-66-8
M. Wt: 545.592
InChI Key: LLUZALVFIGPWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(5-Formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a synthetic organic compound with the CAS registry number 1223825-66-8 and a molecular formula of C30H31N3O7 . It has a calculated molecular weight of approximately 545.58 g/mol and an exact mass of 545.21620034 g/mol . The compound features a complex quinazolinone core structure, which is a privileged scaffold in medicinal chemistry, often associated with a range of biological activities. The molecule includes several functional groups, such as a formyl group on the benzyl substituent and a benzamide moiety, which can serve as key handles for further chemical derivatization and library synthesis in drug discovery efforts . The compound has a calculated topological polar surface area (TPSA) of 115 Ų and an XLogP3 value of 3.3, indicating its potential physicochemical profile in relation to permeability . Its predicted density is 1.283 g/cm³ at 20 °C . As a screening compound, it is intended for use in biochemical and pharmacological research to explore novel therapeutic targets. This product is supplied For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O7/c1-5-12-31-28(35)21-9-6-19(7-10-21)16-33-29(36)23-14-26(39-3)27(40-4)15-24(23)32(30(33)37)17-22-13-20(18-34)8-11-25(22)38-2/h6-11,13-15,18H,5,12,16-17H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUZALVFIGPWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide (CAS Number: 1223825-66-8) is a quinazoline derivative with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action that may influence various biological pathways. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H31N3O7
  • Molecular Weight : 545.592 g/mol
  • IUPAC Name : 4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • NMDA Receptors : Similar compounds have been shown to act as positive allosteric modulators of NMDA receptors, specifically targeting the NR2C and NR2D subunits. This modulation can enhance synaptic plasticity and neuronal excitability, which are critical for cognitive functions and neuroprotection.
  • Anticancer Activity : Quinazoline derivatives have been investigated for their anticancer properties. Studies indicate that compounds with similar structures can induce cytotoxicity in cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .
  • Antimicrobial Activity : Research has shown that quinazoline derivatives possess antimicrobial properties against various bacterial strains. The presence of the dioxo group is believed to enhance this activity by interfering with microbial metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of quinazoline derivatives similar to the target compound:

Activity TypeTested CompoundsCell Lines/OrganismsIC50 Values (µM)Reference
Anticancer6,7-Dimethoxyquinazoline DerivativesK562, HeLa100 - 400
AntimicrobialVarious Quinazoline DerivativesG+ and G− BacteriaNot specified
NMDA Receptor ModulationRelated Quinazoline CompoundsNeuronal CellsN/A

Case Studies

  • Anticancer Efficacy : In a study examining the cytotoxic effects of quinazoline derivatives on K562 and HeLa cells, two specific compounds demonstrated significant activity with IC50 values ranging from 100 to 400 µM. The results indicated limited toxicity toward normal endothelial cells (HUVEC), suggesting a favorable therapeutic index for cancer treatment .
  • Neuroprotective Effects : Research has indicated that compounds similar to the target structure can enhance neuroprotective signaling through NMDA receptor modulation. This effect may provide insights into developing treatments for neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Applications Reference
Target Compound Quinazoline-dione - 5-Formyl-2-methoxybenzyl
- 6,7-Dimethoxy
- N-Propylbenzamide
Formyl, Methoxy, Benzamide Hypothesized: Enzyme inhibition, antimicrobial activity
4-((1-(2-Fluorobenzyl)-6,7-Dimethoxy-2,4-Dioxo-1,2-Dihydroquinazolin-3(4H)-yl)Methyl)-N-(3-Methoxypropyl)Benzamide Quinazoline-dione - 2-Fluorobenzyl
- 6,7-Dimethoxy
- N-(3-Methoxypropyl)Benzamide
Fluoro, Methoxy, Benzamide Structural analog; potential kinase inhibitor (inferred from quinazoline core)
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Benzamide - 3-Methylbenzoyl
- N-(2-Hydroxy-1,1-Dimethylethyl)
Hydroxy, Methyl Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
S-Alkylated 1,2,4-Triazoles [10–15] () 1,2,4-Triazole - Sulfonylphenyl
- Difluorophenyl
Thioether, Carbonyl Antimicrobial, anti-inflammatory (common triazole applications)

Key Differences and Implications

Substituent Effects on Reactivity and Solubility The 5-formyl group in the target compound distinguishes it from the 2-fluoro analog in . In contrast, the fluoro substituent enhances metabolic stability and lipophilicity . The N-propyl chain in the target vs. N-(3-methoxypropyl) in ’s compound affects solubility: the methoxy group in the latter may improve aqueous solubility compared to the purely alkyl chain.

Benzamide Modifications

  • The target’s benzamide lacks the N,O-bidentate directing group seen in ’s compound, which is critical for metal-catalyzed reactions. This suggests the target is more suited for biological targeting than synthetic catalysis .

Core Heterocycle Comparison

  • Quinazoline-dione (target) vs. 1,2,4-triazole (): The quinazoline core is larger and more planar, favoring interactions with hydrophobic enzyme pockets. Triazoles, being smaller, often exhibit broader antimicrobial activity .

Research Findings and Gaps

  • Biological Activity: No direct data on the target compound’s activity are available. However, quinazoline-diones (e.g., ’s analog) are associated with kinase inhibition and antiproliferative effects, suggesting plausible targets .
  • Physicochemical Properties: The 6,7-dimethoxy groups likely enhance water solubility compared to non-polar substituents, while the N-propylbenzamide contributes to moderate logP values (~3–4, estimated).
  • Structural Optimization : Replacing the formyl group with bioisosteres (e.g., carboxyl or nitrile) could reduce reactivity while retaining binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.